(2E)-2-[(3-methoxyanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one
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Overview
Description
(2E)-2-[(3-methoxyanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a methoxyaniline group attached to a carbazole core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(3-methoxyanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one typically involves the condensation of 3-methoxyaniline with a suitable carbazole derivative. One common method includes the following steps:
Starting Materials: 3-methoxyaniline and 4,9-dihydro-3H-carbazol-1-one.
Condensation Reaction: The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to facilitate the formation of the imine linkage.
Reaction Conditions: The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete condensation.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(3-methoxyanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding quinone derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced carbazole derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated carbazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[(3-methoxyanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules such as DNA and proteins makes it a candidate for drug development.
Medicine
In medicine, derivatives of carbazole, including this compound, are investigated for their therapeutic potential. They may exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making them relevant in the treatment of various diseases.
Industry
Industrially, this compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its stable aromatic structure and electronic properties.
Mechanism of Action
The mechanism of action of (2E)-2-[(3-methoxyanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound of the carbazole family, known for its wide range of biological activities.
3-methoxycarbazole: A derivative with a methoxy group at the 3-position, similar to the methoxyaniline group in the target compound.
N-alkylcarbazoles: Compounds with alkyl groups attached to the nitrogen atom, exhibiting different solubility and reactivity profiles.
Uniqueness
(2E)-2-[(3-methoxyanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one is unique due to the presence of the methoxyaniline group, which can influence its electronic properties and biological activity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for further research and development.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
IUPAC Name |
(2E)-2-[(3-methoxyanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-24-15-6-4-5-14(11-15)21-12-13-9-10-17-16-7-2-3-8-18(16)22-19(17)20(13)23/h2-8,11-12,21-22H,9-10H2,1H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISDLYPVHKQGBS-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=C2CCC3=C(C2=O)NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C/2\CCC3=C(C2=O)NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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